molecular formula C12H11NO4 B1314604 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde CAS No. 101382-56-3

6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Cat. No. B1314604
M. Wt: 233.22 g/mol
InChI Key: HTIOQXCYAQEVAR-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a chemical compound with the molecular formula C12H11NO4 . It is a derivative of quinoline, a class of compounds that have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the methyl ester of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid was reacted with dialkylaminoalkylamines to produce a series of corresponding N-R-amides . Another method involves the bromination of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid allylamide .


Molecular Structure Analysis

The molecular structure of 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde consists of a quinoline backbone with two methoxy groups at positions 6 and 7, a carbonyl group at position 2, and a carbaldehyde group at position 3 .


Chemical Reactions Analysis

While specific chemical reactions involving 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde are not detailed in the retrieved sources, related compounds have been studied. For example, bromination of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid allylamide occurs with a conventional addition of the halogen to the allyl double bond .

Scientific Research Applications

1. Antihypoxic Activity

  • Summary of Application : This compound has been used in the synthesis of new biologically active substances with antihypoxic actions. The aim is to improve the assimilation of circulating oxygen and increase resistance to oxygen deficit .
  • Methods of Application : The methyl ester of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid was reacted with dialkylaminoalkylamines for the targeted synthesis of a series of corresponding N-R-amides .
  • Results or Outcomes : Several of the resulting amides showed high antihypoxic effects. One of these compounds, 3-(morpholin-4-yl)-propylamide 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid hydrochloride, is suitable for further pharmacological testing as a potential antioxidant .

2. Analgesic Properties

  • Summary of Application : This compound has been used in the synthesis of new N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides to enhance their analgesic properties .
  • Methods of Application : The phenyl benzyl moiety of amides was replaced with pyridine, furan, or thiophene rings that are known from a chemical viewpoint to be similar in size, shape, and electron configuration .
  • Results or Outcomes : Replacement of the benzyl phenyl ring in N-benzyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides by an isosteric heterocycle led to a noticeable increase in the analgesic activity only for the 3-Py derivative .

3. Antitumor Activity

  • Summary of Application : Certain compounds synthesized using this compound have demonstrated significant inhibitory effects against tumor growth .
  • Results or Outcomes : Compounds 6a-d showed significant inhibitory effects against tumor growth with inhibition rates from 37.2 to 48.2% .

4. Alzheimer’s Disease Treatment

  • Summary of Application : This compound has been used in the synthesis of drugs used against Alzheimer’s Disease .

Future Directions

The future research directions for 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde and its derivatives could include further exploration of their potential biological activities. For instance, the antihypoxic actions of related compounds suggest potential applications in medical conditions associated with oxygen deficit .

properties

IUPAC Name

6,7-dimethoxy-2-oxo-1H-quinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-16-10-4-7-3-8(6-14)12(15)13-9(7)5-11(10)17-2/h3-6H,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIOQXCYAQEVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(C(=O)N2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10549879
Record name 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

CAS RN

101382-56-3
Record name 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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